molecular formula C9H6N3NaO3 B1448290 Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1376152-71-4

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No. B1448290
M. Wt: 227.15 g/mol
InChI Key: OYYWSOKSZSXSFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is a chemical compound with the molecular formula C9H6N3NaO3 and a molecular weight of 227.15 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate consists of a sodium atom, three nitrogen atoms, nine carbon atoms, six hydrogen atoms, and three oxygen atoms .


Physical And Chemical Properties Analysis

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate has a molecular weight of 227.15 . Other physical and chemical properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis and Biological Assessment

  • Fused Heterocyclic 1,2,4-Triazoles : Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate shares structural similarities with fused heterocyclic 1,2,4-triazoles. These compounds have garnered attention for their diverse biological properties. A novel synthesis method for these compounds has been developed, offering a new route for functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Antimicrobial Activity

  • Oxadiazole Compounds : Analogous compounds, such as 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have been synthesized and evaluated for their antimicrobial properties. These compounds show significant activity, highlighting the potential for Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate in similar applications (Salimon et al., 2011).

Energetic Ionic Salts

  • 1,2,4-Oxadiazole-Derived Salts : Research on 1,2,4-oxadiazole-derived energetic ionic salts has been conducted. These compounds, which include sodium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide, show moderate thermal stability and low impact sensitivities, suggesting potential applications in materials science (Pang et al., 2018).

Heterocyclic Derivatives

  • Synthesis of Heterocyclic Derivatives : Studies on the synthesis of heterocyclic derivatives, including 1,3,4-oxadiazoles, have been conducted. These studies offer insights into novel synthetic approaches and potential applications in various fields, such as pharmaceuticals (Janda, 2001).

properties

IUPAC Name

sodium;2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3.Na/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYWSOKSZSXSFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
Reactant of Route 2
Reactant of Route 2
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
Reactant of Route 3
Reactant of Route 3
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
Reactant of Route 4
Reactant of Route 4
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
Reactant of Route 5
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
Reactant of Route 6
Reactant of Route 6
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.